3-bromo-1-ethyl-1H-1,2,4-triazole-5-carbaldehyde
Description
3-Bromo-1-ethyl-1H-1,2,4-triazole-5-carbaldehyde is a brominated triazole derivative featuring an ethyl group at the 1-position and a carbaldehyde moiety at the 5-position. Its molecular formula is C₆H₇BrN₃O, with a molecular weight of 233.05 g/mol. The bromine atom at position 3 enhances its electrophilic reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its structural features influence hydrogen bonding patterns and crystal packing, as discussed in studies on intermolecular interactions .
Properties
CAS No. |
1352925-81-5 |
|---|---|
Molecular Formula |
C5H6BrN3O |
Molecular Weight |
204.02 g/mol |
IUPAC Name |
5-bromo-2-ethyl-1,2,4-triazole-3-carbaldehyde |
InChI |
InChI=1S/C5H6BrN3O/c1-2-9-4(3-10)7-5(6)8-9/h3H,2H2,1H3 |
InChI Key |
LTLGKPBAWLYIJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC(=N1)Br)C=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1-ethyl-1H-1,2,4-triazole-5-carbaldehyde typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via the cyclization of appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
Ethylation: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Formylation: The aldehyde group is typically introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of formylating agents like N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted triazoles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.
Major Products:
Oxidation: 3-bromo-1-ethyl-1H-1,2,4-triazole-5-carboxylic acid.
Reduction: 3-bromo-1-ethyl-1H-1,2,4-triazole-5-methanol.
Substitution: Various substituted triazoles depending on the nucleophile used.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Ligand: Acts as a ligand in coordination chemistry, forming complexes with transition metals.
Biology and Medicine:
Antimicrobial Agents: Potential use in the development of antimicrobial agents due to its ability to interact with biological targets.
Drug Development: Investigated for its potential as a pharmacophore in drug discovery, particularly for targeting enzymes and receptors.
Industry:
Materials Science: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-bromo-1-ethyl-1H-1,2,4-triazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The bromine and aldehyde groups can form covalent bonds with nucleophilic sites in proteins, leading to changes in their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Alkyl Groups and Bromination
1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde
- Structure : Lacks bromine at position 3.
- Molecular Formula : C₅H₇N₃O.
- Key Differences :
- Applications : Used as a precursor in heterocyclic chemistry due to the reactive aldehyde group.
1-Methyl-1H-1,2,4-triazole-5-carbaldehyde (CAS 99651-37-3)
- Synthesis : Prepared via Grignard reaction of 1-methyl-1H-1,2,4-triazole with isopropyl magnesium chloride .
- Molecular Weight : 111.10 g/mol .
- Comparison: The ethyl group in the target compound increases steric hindrance and lipophilicity compared to methyl. Ethyl substitution may enhance solubility in non-polar solvents, impacting bioavailability in drug design .
Brominated Triazole Derivatives
5-Bromo-1H-1,2,4-triazole-3-carbonitrile
- Structure : Bromine at position 5; nitrile group at position 3.
- Molecular Formula : C₃H₂BrN₅.
- Key Differences :
Ethyl 5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate (CAS N/A)
- Structure : Methyl group at position 1; carboxylate ester at position 3.
- Molecular Formula : C₆H₈BrN₃O₂ (234.05 g/mol ) .
- Comparison :
- Carboxylate ester vs. carbaldehyde: The former is less reactive toward condensation reactions but more stable under acidic conditions.
- Bromine at position 5 may direct electrophilic attacks differently than position 3 bromine in the target compound.
Steric and Electronic Modifications
3-Bromo-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole (CAS 1374407-96-1)
- Structure : Phenylpropyl group at position 1; methyl at position 4.
- Key Differences :
1-Trityl-1H-1,2,4-triazole-5-carbaldehyde
Data Table: Comparative Analysis of Key Compounds
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